molecular formula C15H16ClN3 B8338430 5-(4-Chlorophenyl)-2-piperidin-4-ylpyrimidine

5-(4-Chlorophenyl)-2-piperidin-4-ylpyrimidine

Cat. No. B8338430
M. Wt: 273.76 g/mol
InChI Key: GVYWOTAKCZPQLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06809100B2

Procedure details

1-Chloroethyl chloroformate (0.50 ml) was added to a solution of 5-(4-Chlorophenyl)-2-(1-methylpiperidin-4-yl)pyrimidine (0.170 g) in anhydrous 1,2-dichloroethane (10 ml) and the mixture heated to reflux, under a calcium chloride guard tube, for 20 h. The reaction was then cooled, treated with methanol (1.0 ml), and returned to reflux for a further hour. After cooling, the reaction was diluted with diethyl ether (20 ml) and extracted with water (20 ml), 0.2 M hydrochloric acid (10 ml) then 1% citric acid (50 ml). The combined aqueous extracts were back-extracted with diethyl ether (10 ml), basified to pH 13 with 46% aqueous sodium hydroxide and extracted with ethyl acetate (20 ml, then 2×10 ml). The combined ethyl acetate extracts were washed with water (10 ml), saturated brine (20 ml), dried (Na2SO4) and evaporated under reduced pressure to give the title compound as a white solid (0.123 g, 76%).
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
5-(4-Chlorophenyl)-2-(1-methylpiperidin-4-yl)pyrimidine
Quantity
0.17 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
76%

Identifiers

REACTION_CXSMILES
ClC(OC(Cl)C)=O.[Cl:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]2[CH:16]=[N:17][C:18]([CH:21]3[CH2:26][CH2:25][N:24](C)[CH2:23][CH2:22]3)=[N:19][CH:20]=2)=[CH:11][CH:10]=1.CO>ClCCCl.C(OCC)C>[Cl:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]2[CH:16]=[N:17][C:18]([CH:21]3[CH2:26][CH2:25][NH:24][CH2:23][CH2:22]3)=[N:19][CH:20]=2)=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
0.5 mL
Type
reactant
Smiles
ClC(=O)OC(C)Cl
Name
5-(4-Chlorophenyl)-2-(1-methylpiperidin-4-yl)pyrimidine
Quantity
0.17 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C=1C=NC(=NC1)C1CCN(CC1)C
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux, under a calcium chloride guard tube
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for a further hour
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with water (20 ml), 0.2 M hydrochloric acid (10 ml)
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous extracts were back-extracted with diethyl ether (10 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (20 ml
WASH
Type
WASH
Details
The combined ethyl acetate extracts were washed with water (10 ml), saturated brine (20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C=1C=NC(=NC1)C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.123 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.